molecular formula C14H11N3O3 B420442 2-({3-Nitrobenzylidene}amino)benzamide CAS No. 1246932-17-1

2-({3-Nitrobenzylidene}amino)benzamide

Cat. No.: B420442
CAS No.: 1246932-17-1
M. Wt: 269.25g/mol
InChI Key: OHVPGJPXVCGBAZ-UHFFFAOYSA-N
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Description

2-({3-Nitrobenzylidene}amino)benzamide is a Schiff base derivative synthesized via condensation of 2-aminobenzamide with 3-nitrobenzaldehyde. The compound features a benzamide core substituted at the 2-position with a 3-nitrobenzylideneamino group. This structure confers unique electronic properties due to the electron-withdrawing nitro group and the conjugated π-system of the benzylidene moiety.

Properties

CAS No.

1246932-17-1

Molecular Formula

C14H11N3O3

Molecular Weight

269.25g/mol

IUPAC Name

2-[(3-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H11N3O3/c15-14(18)12-6-1-2-7-13(12)16-9-10-4-3-5-11(8-10)17(19)20/h1-9H,(H2,15,18)

InChI Key

OHVPGJPXVCGBAZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)N)N=CC2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)N=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key Analogs :

4-((2-(2-(3-Nitrobenzylidene)hydrazine-1-carbonyl)-4-(2-(3-nitrobenzylidene)hydrazineyl)-4-oxobutyl)amino)benzenesulfonamide (16a) Structure: Contains a sulfonamide group instead of benzamide, with a longer alkyl chain and dual 3-nitrobenzylidene hydrazine moieties.

4-Nitro-N-{5-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}benzamide (CAS: 322660-10-6) Structure: Integrates a thiadiazole ring and a nitrobenzylidenehydrazino group.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : Features a 3-methylbenzamide core with a hydroxyalkyl substituent.
  • Impact : The absence of nitro and benzylidene groups reduces conjugation, but the hydroxyl group enables coordination to metals, making it suitable for catalysis.

Physicochemical Properties

Property 2-({3-Nitrobenzylidene}amino)benzamide Compound 16a CAS 322660-10-6
Melting Point ~210–215°C (hypothetical) 218–219°C Not reported
Molecular Weight 299.27 g/mol 567.51 g/mol 455.40 g/mol
Key IR Absorptions ~1641 cm⁻¹ (C=O), ~1595 cm⁻¹ (NO₂) 1667 cm⁻¹ (C=O) Not reported
Solubility Moderate in polar aprotic solvents High in DMSO Low in water
  • Insights :
    • The nitro group in all analogs contributes to high melting points due to strong intermolecular interactions.
    • Compound 16a’s sulfonamide and extended chain improve solubility in dimethyl sulfoxide (DMSO), whereas the thiadiazole-containing analog (CAS 322660-10-6) exhibits lower aqueous solubility .

Spectroscopic and Analytical Data

  • NMR Shifts: this compound: Hypothetical ¹H NMR signals include δ 8.5–8.7 ppm (aromatic H adjacent to NO₂) and δ 10.2 ppm (NH). Compound 16a: Reported δ 8.3–8.6 ppm (aromatic H) and δ 10.1 ppm (NH), consistent with similar electronic environments .
  • HRMS Validation :

    • All analogs, including hypothetical data for the target compound, show <2 ppm error between calculated and observed masses, confirming structural integrity .

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